1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 942474-65-9
VCID: VC2307516
InChI: InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
SMILES: CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.36 g/mol

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

CAS No.: 942474-65-9

Cat. No.: VC2307516

Molecular Formula: C13H18N2O3S

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide - 942474-65-9

Specification

CAS No. 942474-65-9
Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
IUPAC Name 1-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Standard InChI Key LNOKXTVGNDDPTH-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N
Canonical SMILES CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine derivative family. It features a piperidine ring with a carboxamide group at position 4, and a 2-(methylsulfonyl)phenyl substituent attached to the nitrogen atom of the piperidine ring. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

Basic Chemical Information

PropertyValue
CAS Number942474-65-9
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight282.36 g/mol
IUPAC Name1-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Standard InChIInChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Standard InChIKeyLNOKXTVGNDDPTH-UHFFFAOYSA-N
SMILESCS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N

The compound contains several important functional groups: a methylsulfonyl group, a piperidine ring, and a carboxamide moiety. The methylsulfonyl group consists of a methyl group attached to a sulfonyl (SO₂) group, which is a strong electron-withdrawing group. The piperidine ring provides a basic nitrogen atom that can participate in various interactions, while the carboxamide group can form hydrogen bonds, contributing to potential biological activities .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is crucial for its handling, storage, and application in research settings.

Physical Properties

PropertyValue
AppearanceOff-white to light yellow powder
Melting Point235-236°C
Boiling Point568.0±50.0°C at 760 mmHg
Flash Point297.3±30.1°C

The compound appears as an off-white to light yellow powder with a relatively high melting point of 235-236°C , indicating strong intermolecular forces, likely hydrogen bonding between carboxamide groups. Its high boiling point (568.0±50.0°C) and flash point (297.3±30.1°C) suggest thermal stability, an important consideration for processing and formulation .

Chemical Reactivity

The chemical reactivity of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is determined by its functional groups:

  • The methylsulfonyl group can undergo nucleophilic substitution reactions

  • The carboxamide group can be hydrolyzed to form carboxylic acids, or reduced to form amines

  • The piperidine nitrogen, although sterically hindered by the 2-(methylsulfonyl)phenyl substituent, may still participate in acid-base reactions

These properties contribute to its potential use as a building block in organic synthesis and pharmaceutical development.

Synthesis and Production Methods

Alternative Methods

An alternative synthetic approach might involve:

  • Starting with the appropriately substituted 2-(methylsulfonyl)phenyl derivative

  • Coupling with piperidine-4-carboxamide under controlled conditions

  • Purification using chromatographic techniques to obtain the pure compound

These methods are typically employed at laboratory scale, with industrial production likely involving optimizations for scale-up .

Biological Activity and Applications

Mechanism of Action

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide interacts with specific molecular targets, such as proteins or enzymes, by binding to their active sites. This interaction can inhibit their activity, affecting various biochemical pathways and potentially leading to therapeutic effects. The compound's structural features that contribute to its biological interactions include:

  • The methylsulfonyl group, which can participate in polar interactions and hydrogen bonding

  • The carboxamide moiety, which can form multiple hydrogen bonds with target proteins

  • The piperidine ring, which provides a rigid scaffold that can influence the spatial arrangement of the functional groups

Research Applications

The compound has several potential applications in scientific research:

Application AreaPotential Use
Medicinal ChemistryBuilding block for more complex therapeutic molecules
BiochemistryTool for studying protein-ligand interactions
Drug DiscoveryLead compound for developing novel pharmaceutical agents
Chemical BiologyProbe for investigating cellular processes

While specific therapeutic applications are still being explored, its chemical structure suggests potential utility in various biological research contexts .

Comparison with Similar Compounds

Understanding how 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide relates to similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs

Several structurally related compounds have been identified and studied:

CompoundCAS NumberKey Structural DifferencesPotential Impact on Activity
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide942474-42-2Methylsulfonyl group at position 4 instead of position 2Different spatial arrangement may affect binding to target proteins
1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid942474-20-6Carboxylic acid instead of carboxamideDifferent hydrogen bonding pattern; more acidic character
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide942474-57-9Additional chloro and methyl substituentsEnhanced lipophilicity; potential for additional binding interactions
N-(2-methylsulfanylphenyl)piperidine-4-carboxamide-Sulfanyl (thioether) group instead of sulfonylLess electron-withdrawing; different hydrogen bonding properties
1-(Phenylsulfonyl)piperidine-4-carboxamide304668-32-4No methyl group on sulfonylSlightly different electronic properties

These structural variations lead to different physical, chemical, and biological properties, which can be exploited in different research applications .

Current Research and Future Perspectives

Recent Developments

Current research on 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide and related compounds focuses on:

  • Exploring their potential as building blocks in medicinal chemistry

  • Investigating their biological activities, particularly in the context of enzyme inhibition

  • Developing more efficient synthetic routes for their production

  • Understanding structure-activity relationships to guide the design of more potent derivatives

Future Research Directions

Several promising research directions have been identified:

  • Detailed investigation of the compound's interaction with specific biological targets

  • Development of structure-activity relationship models to guide the design of more potent analogs

  • Exploration of potential therapeutic applications, particularly in areas where related compounds have shown promise

  • Improvement of synthetic methods to enable large-scale production with high purity

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